molecular formula C12H17BrClN5S B15183771 Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-bromophenyl)-2-(1-methylpropylidene)-, monohydrochloride CAS No. 126281-58-1

Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-bromophenyl)-2-(1-methylpropylidene)-, monohydrochloride

Cat. No.: B15183771
CAS No.: 126281-58-1
M. Wt: 378.72 g/mol
InChI Key: XBFLISFLEXRDJC-OHGISNTKSA-N
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Description

Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-bromophenyl)-2-(1-methylpropylidene)-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a hydrazinecarboximidamide core, a bromophenyl group, and a methylpropylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-bromophenyl)-2-(1-methylpropylidene)-, monohydrochloride typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Formation of the hydrazinecarboximidamide core: This can be achieved through the reaction of hydrazine with a suitable carboximidamide precursor.

    Introduction of the bromophenyl group: This step may involve a substitution reaction where a bromophenyl group is introduced to the hydrazinecarboximidamide core.

    Addition of the methylpropylidene moiety: This can be done through a condensation reaction with a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-bromophenyl)-2-(1-methylpropylidene)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under various conditions (e.g., acidic or basic).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-bromophenyl)-2-(1-methylpropylidene)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarboximidamide derivatives: Compounds with similar core structures but different substituents.

    Bromophenyl compounds: Compounds containing the bromophenyl group with different functional groups.

    Methylpropylidene derivatives: Compounds with the methylpropylidene moiety attached to different cores.

Uniqueness

Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-bromophenyl)-2-(1-methylpropylidene)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

CAS No.

126281-58-1

Molecular Formula

C12H17BrClN5S

Molecular Weight

378.72 g/mol

IUPAC Name

1-(4-bromophenyl)-1-[(E)-N'-[(E)-butan-2-ylideneamino]carbamimidoyl]thiourea;hydrochloride

InChI

InChI=1S/C12H16BrN5S.ClH/c1-3-8(2)16-17-11(14)18(12(15)19)10-6-4-9(13)5-7-10;/h4-7H,3H2,1-2H3,(H2,14,17)(H2,15,19);1H/b16-8+;

InChI Key

XBFLISFLEXRDJC-OHGISNTKSA-N

Isomeric SMILES

CC/C(=N/N=C(\N)/N(C1=CC=C(C=C1)Br)C(=S)N)/C.Cl

Canonical SMILES

CCC(=NN=C(N)N(C1=CC=C(C=C1)Br)C(=S)N)C.Cl

Origin of Product

United States

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